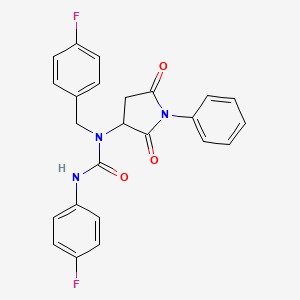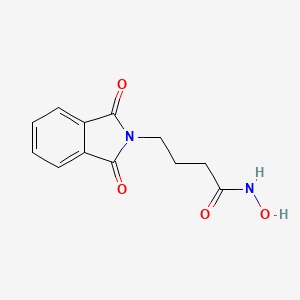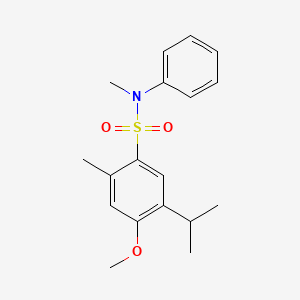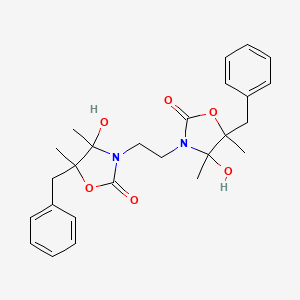![molecular formula C18H12FN7O4S B11067507 1-(2-fluorobenzyl)-3-nitro-5-{[4-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}-1H-1,2,4-triazole](/img/structure/B11067507.png)
1-(2-fluorobenzyl)-3-nitro-5-{[4-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-FLUOROBENZYL)-3-NITRO-1H-1,2,4-TRIAZOL-5-YL [4-(4-NITROPHENYL)-1H-IMIDAZOL-2-YL] SULFIDE is a complex organic compound that features a combination of fluorobenzyl, nitro, triazole, and imidazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-FLUOROBENZYL)-3-NITRO-1H-1,2,4-TRIAZOL-5-YL [4-(4-NITROPHENYL)-1H-IMIDAZOL-2-YL] SULFIDE typically involves multi-step organic reactions. The process may start with the preparation of the fluorobenzyl and nitrophenyl intermediates, followed by the formation of the triazole and imidazole rings. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of a suitable solvent, temperature control, and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(2-FLUOROBENZYL)-3-NITRO-1H-1,2,4-TRIAZOL-5-YL [4-(4-NITROPHENYL)-1H-IMIDAZOL-2-YL] SULFIDE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield amine derivatives, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
1-(2-FLUOROBENZYL)-3-NITRO-1H-1,2,4-TRIAZOL-5-YL [4-(4-NITROPHENYL)-1H-IMIDAZOL-2-YL] SULFIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-FLUOROBENZYL)-3-NITRO-1H-1,2,4-TRIAZOL-5-YL [4-(4-NITROPHENYL)-1H-IMIDAZOL-2-YL] SULFIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-FLUOROBENZYL)-4-NITRO-1H-PYRAZOLE
- 4-FLUOROBENZYL N-(2-CHLORO-4-NITROPHENYL)CARBAMATE
Uniqueness
1-(2-FLUOROBENZYL)-3-NITRO-1H-1,2,4-TRIAZOL-5-YL [4-(4-NITROPHENYL)-1H-IMIDAZOL-2-YL] SULFIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C18H12FN7O4S |
|---|---|
Molecular Weight |
441.4 g/mol |
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3-nitro-5-[[5-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl]-1,2,4-triazole |
InChI |
InChI=1S/C18H12FN7O4S/c19-14-4-2-1-3-12(14)10-24-18(22-16(23-24)26(29)30)31-17-20-9-15(21-17)11-5-7-13(8-6-11)25(27)28/h1-9H,10H2,(H,20,21) |
InChI Key |
FBUJHMIRLBKVEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=NC(=N2)[N+](=O)[O-])SC3=NC=C(N3)C4=CC=C(C=C4)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methoxy-N-[1-(propan-2-yl)-1H-pyrazol-4-yl]benzamide](/img/structure/B11067424.png)
![N-[1-(1-benzyl-1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]benzamide](/img/structure/B11067426.png)

![5-[4-(Benzyloxy)phenyl]-7,9-dibromo-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11067440.png)
![3,5-dimethyl-7-(pyrrolidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11067446.png)
![1-oxo-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B11067457.png)
![ethyl (4-{[(3-methoxyphenyl)carbonyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B11067463.png)
![6-{[(furan-2-ylmethyl)sulfanyl]methyl}-N-(2-phenylethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11067471.png)

![1-[4-(5,8-Dimethoxy-4-methylquinolin-2-yl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B11067486.png)



![1-(4-{2-Hydroxy-3-[4-(piperidin-1-ylsulfonyl)piperazin-1-yl]propoxy}-3-methoxyphenyl)ethanone](/img/structure/B11067501.png)
